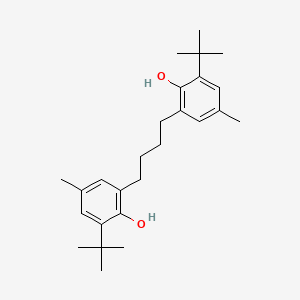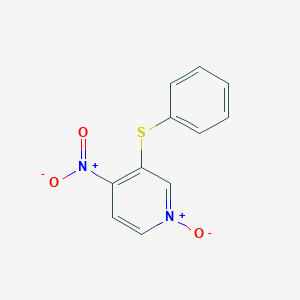
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide: is a chemical compound with the molecular formula C11H8N2O3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the 4-position, a phenylthio group at the 3-position, and an oxide group at the 1-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide typically involves the nitration of pyridine derivativesThe reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The process typically includes multiple steps, such as nitration, oxidation, and substitution reactions, carried out under controlled conditions to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylthio group can engage in nucleophilic and electrophilic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
3-Nitropyridine: A simpler nitro-substituted pyridine derivative.
4-Nitropyridine N-oxide: Similar structure but lacks the phenylthio group.
2,4-Dinitropyridine: Contains two nitro groups, offering different reactivity.
Uniqueness: Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide is unique due to the combination of its nitro, phenylthio, and oxide groups, which confer distinct chemical properties and reactivity compared to other pyridine derivatives .
Propriétés
Numéro CAS |
13959-52-9 |
|---|---|
Formule moléculaire |
C11H8N2O3S |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
4-nitro-1-oxido-3-phenylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C11H8N2O3S/c14-12-7-6-10(13(15)16)11(8-12)17-9-4-2-1-3-5-9/h1-8H |
Clé InChI |
CCMDYNSRNRTGIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


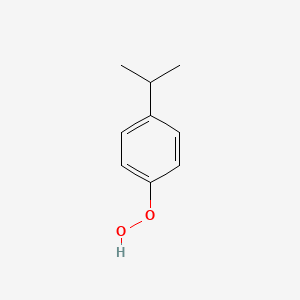
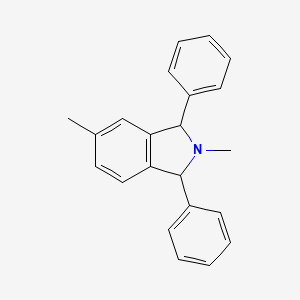

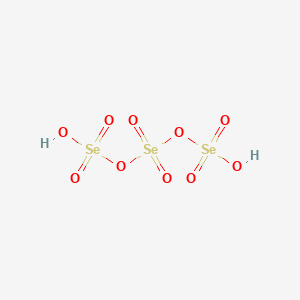


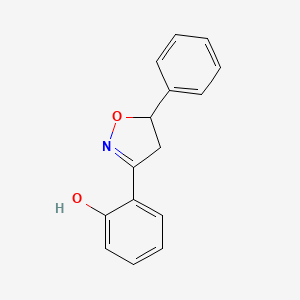

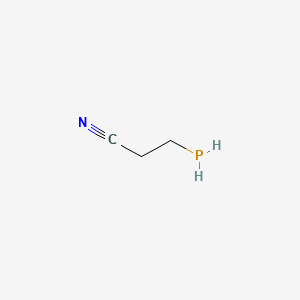


![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
